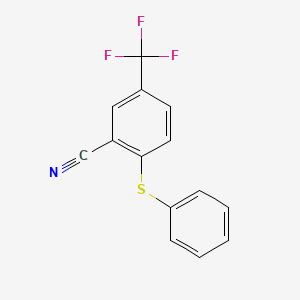

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-phenylsulfanyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)11-6-7-13(10(8-11)9-18)19-12-4-2-1-3-5-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKBIKSXBHAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363408 | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-95-5 | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLTHIO)-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Route

One common approach to prepare this compound involves nucleophilic aromatic substitution of a suitably halogenated trifluoromethylbenzonitrile precursor with thiophenol or a phenylthiolate salt.

- Starting Material: 2-chloro-5-(trifluoromethyl)benzonitrile or a related halogenated benzonitrile derivative.

- Nucleophile: Phenylthiol (4-chlorothiophenol or thiophenol) or its sodium salt (phenylthiolate).

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or toluene.

- Base: Sodium methylate or sodium hydroxide to generate the phenylthiolate anion in situ.

- Temperature: Reflux conditions, typically between 70°C and 110°C.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol.

- Procedure Highlights:

- The phenylthiolate anion attacks the electron-deficient aromatic ring at the halogenated position, displacing the halide and forming the phenylthio-substituted benzonitrile.

- After reaction completion, the mixture is cooled, and the product is extracted and purified by washing and recrystallization.

Example from Patent Literature:

- A process involving 4-chlorothiophenol reacted with sodium methylate in methanol, followed by gradual addition of 2-chlorobenzonitrile in toluene/DMF mixture under reflux for 1.5 hours, yielded the corresponding phenylthio-substituted benzonitrile.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Methanol, DMF, Toluene |

| Base | Sodium methylate, NaOH |

| Temperature | 70–110°C (reflux conditions) |

| Reaction Time | 1–2 hours |

| Atmosphere | Nitrogen |

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis, especially palladium-catalyzed coupling, provides an alternative route to introduce the phenylthio substituent onto a trifluoromethylbenzonitrile scaffold.

- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands.

- Coupling Partners: Aryl halides (e.g., 2-bromo-5-(trifluoromethyl)benzonitrile) and thiophenol or thiolates.

- Reaction Conditions:

- Solvent: Polar aprotic solvents like DMF or NMP.

- Base: Potassium carbonate or cesium carbonate.

- Temperature: Elevated temperatures around 80–120°C.

- Reaction Time: Several hours (4–24 h).

This method often offers higher selectivity and milder reaction conditions compared to direct nucleophilic substitution and is suitable for complex substrates.

Cyanation and Functional Group Introduction

The benzonitrile core can be constructed via cyanation reactions of halogenated trifluoromethylated aromatic precursors.

- Method: Reaction of halogenated trifluoromethylbenzene derivatives with alkali metal cyanides (e.g., KCN, NaCN) in the presence of transition metal catalysts (e.g., Cu(I) salts).

- Conditions: Mild temperatures (0–40°C), atmospheric or slightly elevated pressure.

- Notes: This step is often performed before introducing the phenylthio substituent to ensure regioselectivity.

Two-Step Sequential Process

A practical industrial approach involves:

- Step A: Preparation of 2-chloro-5-(trifluoromethyl)benzonitrile via cyanation of the corresponding halogenated trifluoromethylbenzene.

- Step B: Nucleophilic substitution of the chlorine by phenylthiolate anion to yield this compound.

This sequence allows for optimization of each step separately and improves overall yield and purity.

Comparative Data Table of Preparation Parameters

| Method | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| NAS with Phenylthiolate | 2-chloro-5-(trifluoromethyl)benzonitrile | Phenylthiol + NaOMe, DMF/toluene | 70–110 | 1.5–2 h | 70–85 | Requires inert atmosphere |

| Pd-Catalyzed Cross-Coupling | 2-bromo-5-(trifluoromethyl)benzonitrile | Pd(PPh3)4, K2CO3, thiophenol, DMF | 80–120 | 4–24 h | 75–90 | High selectivity, milder conditions |

| Cyanation + NAS Sequential | Halogenated trifluoromethylbenzene | KCN + Cu catalyst; then phenylthiolate substitution | 0–40 (cyanation), 70–110 (NAS) | Variable | 65–80 | Industrially scalable |

Research Findings and Notes

- Yield and Purity: The nucleophilic aromatic substitution route provides good yields (70–85%) with high purity when performed under controlled temperature and inert atmosphere.

- Temperature Sensitivity: The cyanation step is sensitive to temperature; mild conditions (0–40°C) prevent side reactions and decomposition.

- Catalyst Usage: Transition metal catalysts, especially copper and palladium complexes, facilitate cyanation and cross-coupling steps, respectively, improving reaction efficiency.

- Solvent Choice: Polar aprotic solvents such as DMF and NMP are preferred due to their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

- Environmental and Safety Considerations: Use of toxic cyanide salts and thiols requires strict safety protocols and waste management.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can be used to modify the nitrile group to amines or related functionalities.

Substitution: : Electrophilic or nucleophilic substitution reactions can further derivatize the aromatic ring or the phenylthio group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

Substitution: : Various bases, acids, or organometallic reagents are employed depending on the specific substitution required.

Major Products Formed

Oxidation can yield sulfoxides or sulfones.

Reduction can yield primary or secondary amines.

Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules, contributing to advances in organic synthesis techniques.

Biology

Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

Medicine

Explored for its role in drug development, particularly for targeting specific biological pathways or enzymes.

Industry

Utilized in the development of materials with unique electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile exerts its effects varies depending on its application. In medicinal chemistry, it may interact with enzyme active sites or protein receptors, modifying their activity. In materials science, its electronic properties are exploited to enhance material performance.

Comparison with Similar Compounds

Similar Compounds

2-(Phenylthio)benzonitrile: : Lacks the trifluoromethyl group, which imparts different electronic properties.

5-(Trifluoromethyl)benzonitrile: : Lacks the phenylthio group, affecting its reactivity and application.

2-Phenylthio-5-nitrobenzonitrile: : Contains a nitro group instead of a trifluoromethyl group, leading to different chemical behavior.

Highlighting Uniqueness

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile stands out due to the combined influence of both the phenylthio and trifluoromethyl groups. This dual substitution enhances its versatility and utility across different fields, making it a compound of significant interest.

Biological Activity

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFS

- Molecular Weight : 271.26 g/mol

- IUPAC Name : this compound

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for further biological evaluation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing the trifluoromethyl group have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study : A study on 3-(trifluoromethyl)benzonitrile derivatives demonstrated in vitro antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . The compound's structural similarity to these derivatives suggests potential antimicrobial properties for this compound.

Antifungal Activity

In addition to antibacterial effects, the compound may also possess antifungal properties. Research has shown that similar phenylthio compounds exhibit fungicidal activity against pathogens such as Candida albicans and Aspergillus fumigatus .

- Efficacy Assessment : Compounds structurally related to this compound displayed low minimum inhibitory concentrations (MICs), indicating strong antifungal activity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism, leading to cell death.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate disruption of microbial membranes, contributing to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antifungal Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially effective | Potentially effective | Enzyme inhibition, membrane disruption |

| 3-(Trifluoromethyl)benzonitrile | Effective against E. coli | Moderate against C. albicans | Enzyme inhibition |

| 3-(Phenylthio)quinolinium | High potency against C. albicans | Superior activity against multiple fungi | Membrane disruption |

Q & A

Q. What are the standard synthetic routes for 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile, and what catalysts are typically employed?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For example:

- Stepwise coupling : Aryl halides (e.g., bromobenzene derivatives) react with phenylthiol groups using catalysts like Pd₂(dba)₃ and Xantphos in the presence of Cs₂CO₃ as a base. Solvents such as 1,4-dioxane or toluene are used at elevated temperatures (80–100°C) .

- Purification : Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) or preparative HPLC is employed to isolate the product, with yields typically ranging from 47% to 91% depending on reaction optimization .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

1H-NMR is critical for verifying substitution patterns and functional groups:

- Aromatic protons : Signals in the δ 7.5–8.0 ppm range confirm the benzonitrile core. Splitting patterns (e.g., doublets or triplets) indicate substituent positions.

- Trifluoromethyl group : A singlet near δ -60 ppm in 19F-NMR confirms CF₃ presence.

- Phenylthio moiety : Aromatic protons adjacent to sulfur appear as distinct multiplets (e.g., δ 7.3–7.6 ppm).

- Example: In related compounds, 2-fluoro-5-formylbenzonitrile derivatives show characteristic peaks at δ 7.66–7.56 ppm for aromatic protons and δ 2.30 ppm for alkyne groups .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during coupling reactions involving aryl thioethers?

Key challenges include catalyst deactivation and competing side reactions. Methodological solutions:

- Catalyst optimization : Use of Pd₂(dba)₃ with bidentate ligands (e.g., Xantphos) improves stability and reduces palladium aggregation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of arylthiolate intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

- Temperature control : Gradual heating (e.g., 90°C for 4–12 hours) minimizes decomposition of reactive intermediates .

Q. How can researchers address discrepancies in mass spectrometry data when analyzing by-products?

Common discrepancies arise from isotopic patterns (e.g., chlorine/bromine) or adduct formation. Approaches include:

- High-resolution MS (HRMS) : Resolves exact masses for molecular ions (e.g., [M+H]+ or [M+Na]+) and distinguishes isobaric species.

- Tandem MS (MS/MS) : Fragmentation patterns identify structural motifs, such as the loss of CF₃ (69 Da) or benzonitrile fragments .

- By-product analysis : For example, unreacted iodobenzene intermediates (m/z ~204) or hydrolyzed nitriles (e.g., carboxylic acids) require re-optimization of reaction stoichiometry .

Q. What are the challenges in achieving regioselective substitution on the benzonitrile core?

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Electron-withdrawing groups (e.g., CF₃) meta-direct subsequent substitutions, complicating ortho/para selectivity.

- Protecting groups : Temporary protection of the nitrile (e.g., as a silyl ether) can redirect electrophilic attacks to desired positions .

- Computational modeling : DFT calculations predict reactive sites, aiding in precursor design (e.g., boronic ester intermediates for Suzuki couplings) .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

- Schlenk techniques : Use of vacuum/inert gas lines for reagent transfers.

- Drying agents : Molecular sieves (3Å) or Na₂SO₄ are added to reaction mixtures to scavenge traces of water .

- Low-temperature storage : Intermediates like iodobenzene derivatives are stored at -20°C under argon to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.